

Application Notes and Protocols: Seedling Growth Inhibition Assay Using Flagellin 22

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Compound of Interest

Compound Name: *Flagellin 22*

Cat. No.: *B612679*

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Introduction

Flagellin 22 (flg22) is a 22-amino acid peptide derived from the conserved N-terminal region of bacterial flagellin.[1][2] In plants, flg22 acts as a potent Microbe-Associated Molecular Pattern (MAMP), which is recognized by the cell surface receptor FLAGELLIN-SENSING 2 (FLS2).[3][4] This recognition event initiates a cascade of downstream signaling events, culminating in Pattern-Triggered Immunity (PTI), a foundational layer of the plant's innate immune system.[2][5] A hallmark of a robust PTI response is the inhibition of plant growth, as resources are reallocated from development to defense.[6] The seedling growth inhibition assay is a widely used, simple, and quantitative method to assess the plant's sensitivity to flg22 and to study the genetic and chemical factors that modulate plant immunity.[7]

This application note provides a detailed protocol for conducting a seedling growth inhibition assay using flg22 in the model plant *Arabidopsis thaliana*. It also includes an overview of the flg22 signaling pathway and guidelines for data presentation and analysis.

Principle of the Assay

The seedling growth inhibition assay is based on the principle that prolonged exposure to flg22 will trigger a defense response that leads to a measurable reduction in seedling growth, typically quantified by fresh weight or primary root length.[6][7] The extent of growth inhibition is

dose-dependent, allowing for the determination of the concentration at which flg22 elicits a half-maximal response (EC50). This assay can be used to:

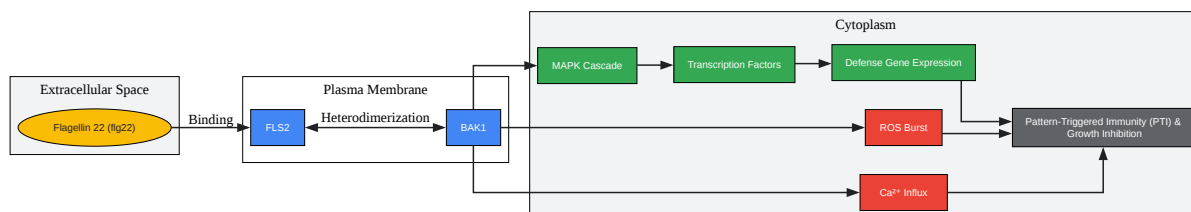
- Screen for plant mutants with altered sensitivity to flg22.
- Identify chemical compounds that enhance or suppress the plant immune response.
- Investigate the trade-off between plant growth and defense.

Flg22 Signaling Pathway

The perception of flg22 by FLS2 initiates a rapid and complex signaling cascade. Upon binding of flg22, FLS2 forms a heterodimer with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1). [8][9] This association leads to the trans-phosphorylation of their kinase domains, activating downstream signaling.[2] Key events in the flg22 signaling pathway include:

- Activation of Mitogen-Activated Protein Kinases (MAPKs): A phosphorylation cascade that relays the signal into the cell.[10]
- Production of Reactive Oxygen Species (ROS): A rapid "oxidative burst" that has direct antimicrobial effects and acts as a secondary signal.[8][10]
- Calcium Ion Influx: A transient increase in cytosolic Ca²⁺ concentration, which is a crucial secondary messenger.[5]
- Transcriptional Reprogramming: The activation of defense-related genes, leading to the production of antimicrobial compounds and reinforcement of the cell wall.[10][11]

This intricate signaling network ultimately leads to the establishment of PTI and the observed inhibition of seedling growth.



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Fig. 1: Flg22 Signaling Pathway.

Experimental Protocol

This protocol is optimized for *Arabidopsis thaliana* seedlings.

Materials

- *Arabidopsis thaliana* seeds of the desired genotype.
- Murashige and Skoog (MS) medium including vitamins.
- Sucrose.
- MES hydrate.
- Phytigel or Agar.
- Potassium hydroxide (KOH).
- Flg22 peptide (synthetic, high purity).
- Sterile water.

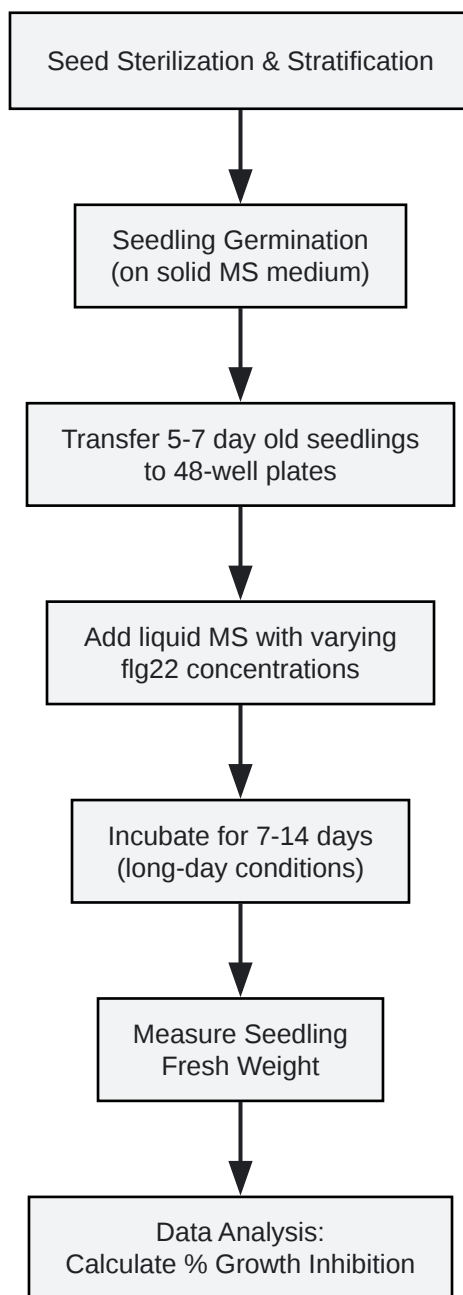
- 96-well or 48-well sterile flat-bottom plates.
- Sterilization supplies (e.g., 70% ethanol, 10% bleach).
- Growth chamber with controlled light and temperature.
- Analytical balance.
- Forceps.

Methods

- Seed Sterilization:
 - Place seeds in a 1.5 mL microcentrifuge tube.
 - Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.
 - Pellet the seeds by centrifugation and remove the ethanol.
 - Add 1 mL of 10% (v/v) commercial bleach and vortex for 10 minutes.
 - Pellet the seeds and wash them five times with sterile water.
 - Resuspend the seeds in sterile water and store at 4°C for 2-3 days for stratification.
- Preparation of Growth Media:
 - Prepare liquid MS medium (0.5X or 1X) supplemented with 1% (w/v) sucrose and 0.5 g/L MES.
 - Adjust the pH to 5.7 with 1 M KOH.
 - For solid media, add 0.8% (w/v) agar or 0.4% (w/v) Phytigel before autoclaving.
 - Autoclave the media and let it cool to approximately 50°C.
- Preparation of Flg22 Stock Solution:

- Dissolve synthetic flg22 peptide in sterile water to a final concentration of 1 mM.
- Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
- Seedling Growth Inhibition Assay:
 - Liquid Culture Method:
 - Dispense 200 µL of sterile liquid MS medium into each well of a 96-well plate.
 - Add the desired concentration of flg22 to the wells. A typical concentration range is 0 nM (mock) to 10 µM.[12]
 - Carefully place one sterilized and stratified seed into each well.
 - Seal the plate with a breathable film.
 - Agar Plate Method:
 - Pour sterile MS agar into petri dishes or multi-well plates.
 - Once the agar has solidified, place sterilized and stratified seeds on the surface.
 - Grow the seedlings for 5-7 days under long-day conditions (16 h light / 8 h dark) at 22°C.
 - Prepare liquid MS medium with the desired concentrations of flg22.
 - Transfer individual seedlings into the wells of a 48-well plate containing the flg22 solutions.[6]
- Incubation:
 - Place the plates in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C for 7-14 days.
- Data Collection:
 - After the incubation period, carefully remove the seedlings from the wells.

- Gently blot the seedlings dry on a paper towel.
- Measure the fresh weight of individual seedlings or pools of seedlings using an analytical balance.[13]
- Alternatively, the primary root length can be measured using a ruler or image analysis software.



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Fig. 2: Experimental Workflow.

Data Presentation and Analysis

Quantitative data from the seedling growth inhibition assay should be summarized in a clear and structured format for easy comparison.

Data Summary Table

Genotype/Treatment	flg22 Concentration (nM)	Mean Fresh Weight (mg) ± SD	% Growth Inhibition
Wild Type (Col-0)	0 (Mock)	15.2 ± 1.8	0%
10	12.1 ± 1.5	20.4%	
100	7.5 ± 0.9	50.7%	
1000	4.1 ± 0.5	73.0%	
fls2 mutant	0 (Mock)	15.5 ± 2.0	0%
10	15.3 ± 1.9	1.3%	
100	15.1 ± 2.1	2.6%	
1000	14.9 ± 1.8	3.9%	
Compound X + WT	100	10.8 ± 1.2	28.9%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Calculation of Percent Growth Inhibition

Percent growth inhibition is calculated for each flg22 concentration relative to the mock-treated control:

$$\% \text{ Growth Inhibition} = [1 - (\text{Fresh Weight}_{\text{flg22}} / \text{Fresh Weight}_{\text{mock}})] \times 100$$

Data Visualization

The results are typically presented as a dose-response curve, plotting the percent growth inhibition against the log of the flg22 concentration. This allows for the determination of the

EC50 value.

Troubleshooting

Issue	Possible Cause	Solution
No growth inhibition observed	Inactive flg22 peptide	Use a fresh aliquot of flg22; verify peptide activity with a known responsive genotype.
Insensitive plant genotype	Use a wild-type control known to be responsive to flg22.	
High variability between replicates	Inconsistent seedling size at the start of the experiment	Ensure uniform seedling age and size before transferring to treatment wells.
Uneven light or temperature distribution in the growth chamber	Randomize the position of the plates within the growth chamber.	
Contamination	Incomplete sterilization of seeds or media	Review and optimize sterilization procedures.

Conclusion

The flg22-induced seedling growth inhibition assay is a robust and straightforward method for quantifying plant immune responses. By following the detailed protocol and data analysis guidelines presented in this application note, researchers can effectively screen for genetic and chemical modulators of plant immunity, contributing to the development of novel strategies for crop protection and disease resistance.

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